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Compound of Interest

Compound Name: 2-Ethylbutyryl chloride

Cat. No.: B1582483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethylbutyryl chloride (CAS No:

2736-40-5). Detailed experimental protocols and data interpretations are included to support

research and development activities.

Spectral Data Summary
The following tables summarize the key spectral data for 2-Ethylbutyryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

A detailed experimental ¹H NMR spectrum for 2-Ethylbutyryl chloride is not readily available

in public spectral databases. The following data is predicted based on empirical models and

typical chemical shift values for similar acyl chlorides.
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (t) ~0.9 Triplet ~7.5

CH₂ (dq) ~1.6 Doublet of quartets ~7.5, ~7.0

CH (p) ~2.8 Pentet ~7.0

¹³C NMR

Experimental ¹³C NMR data has been reported for 2-Ethylbutyryl chloride.[1]

Carbon Chemical Shift (δ, ppm)

C=O ~175

CH ~60

CH₂ ~25

CH₃ ~11

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Ethylbutyryl chloride exhibits characteristic vibrational modes for

an acyl chloride.[2]

Wavenumber (cm⁻¹) Vibrational Mode

~2970 C-H stretch (alkane)

~1800 C=O stretch (acyl chloride)

~1460 C-H bend (alkane)

~950 C-C stretch

Mass Spectrometry (MS)
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The mass spectrum of 2-Ethylbutyryl chloride is characterized by fragmentation patterns

typical for acyl chlorides.[2]

m/z Relative Abundance Proposed Fragment

134/136 Low [M]⁺ (Molecular Ion)

99 High [M-Cl]⁺

71 High [C₄H₇O]⁺

57 High [C₄H₉]⁺

43 Moderate [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: A small amount of 2-Ethylbutyryl chloride (typically 5-25 mg) is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz). The ¹³C NMR data cited

was obtained on a Varian CFT-20 instrument.[1]

Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse sequences

are used.

Parameters (Typical):

Temperature: 298 K

¹H Pulse Angle: 30-90°

¹³C Pulse Angle: 30-45°
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Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 for ¹H, 128-1024 for ¹³C

Referencing: Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Ethylbutyryl chloride is a liquid, a thin film is prepared between two

salt plates (e.g., NaCl or KBr).

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission or Attenuated Total Reflectance (ATR). The data cited was obtained

via ATR.[1]

Parameters (Typical):

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background Correction: A background spectrum of the clean salt plates or ATR crystal is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for

volatile compounds like 2-Ethylbutyryl chloride.[2]

Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or hexane) is injected into the GC.
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Ionization: Electron Ionization (EI) at 70 eV is a common method.

Data Acquisition:

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-

flight analyzer).

GC Parameters (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to

250°C) is used to elute the compound from the column.

MS Parameters (Typical):

Mass Range: m/z 35-300

Scan Rate: 1-2 scans/second

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Ethylbutyryl chloride.
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Caption: Workflow for the spectroscopic analysis of 2-Ethylbutyryl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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